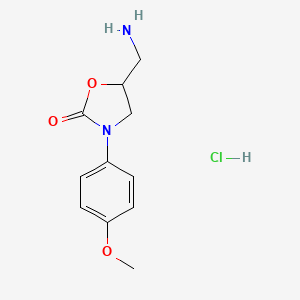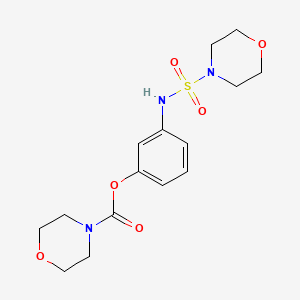![molecular formula C12H17ClN2 B2988269 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-37-2](/img/structure/B2988269.png)
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a heterocyclic compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with a phenyl group attached. It is commonly used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable cyclizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrrole
- Octahydropyrrolo[3,4-c]pyrrole
- Phenylpyrrolidine
Uniqueness
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1187927-37-2 |
|---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
5-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14;/h1-5,10-11,13H,6-9H2;1H |
InChI Key |
FOYMCBQWHNGRRS-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC2CN1)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=C3.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)


![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)
![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)
![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)
